Methylbenzene-d5
Overview
Description
Methylbenzene-d5, also known as deuterated toluene, is a derivative of methylbenzene where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which help in reducing background signals in NMR spectra.
Mechanism of Action
Target of Action
Methylbenzene-d5, also known as Toluene-d5, is a deuterated derivative of methylbenzene It’s parent compound, methylbenzene (toluene), is known to interact with various enzymes and proteins in the body .
Mode of Action
For instance, it can undergo electrophilic aromatic substitution reactions, where it is more reactive than benzene due to the electron-donating effect of the methyl group . This increased reactivity allows Methylbenzene to react with various substances, such as fuming sulfuric acid at 0°C, and with concentrated sulfuric acid if they are heated under reflux for about 5 minutes .
Biochemical Pathways
The parent compound, methylbenzene, is known to undergo various reactions, including oxidation . The oxidation process of Methylbenzene involves the formation of benzyl radicals, which are key intermediates in the reaction .
Pharmacokinetics
Deuterium substitution in drug molecules, such as this compound, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, can be incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The parent compound, methylbenzene, is known to undergo various reactions, including halogenation . In halogenation, a benzene ring in Methylbenzene is attacked by an electrophile, resulting in the substitution of hydrogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the parent compound, Methylbenzene, is known to be highly volatile and can evaporate into the air quickly . Therefore, inhalation is the most common route of exposure to Methylbenzene . The environmental and toxicological effects of Methylbenzene have been extensively studied, and it is known to be irritating to the eyes, skin, and respiratory tract .
Biochemical Analysis
Biochemical Properties
Methylbenzene-d5, like its non-deuterated counterpart, is expected to interact with various enzymes and proteins. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various organic substances . The nature of these interactions is likely to be influenced by the presence of deuterium atoms, which can affect the kinetics of enzymatic reactions due to the isotope effect .
Cellular Effects
For instance, exposure to high levels of methylbenzene can disrupt cell membranes, interfere with cell signaling pathways, and alter gene expression
Molecular Mechanism
It’s likely to involve interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity . For example, methylbenzene can undergo bioactivation by cytochrome P450 enzymes to form reactive metabolites, which can bind to cellular macromolecules and cause toxicity
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on methylbenzene have shown that it can cause adverse effects at high doses, including neurological symptoms and liver damage . It’s plausible that this compound could have similar effects, but the presence of deuterium might alter its toxicity profile.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as methylbenzene. Methylbenzene is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of benzyl alcohol, benzaldehyde, and benzoic acid . These metabolites can then be further metabolized or excreted . The metabolism of this compound could be influenced by the presence of deuterium, potentially leading to differences in metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Due to its lipophilic nature, it’s likely to passively diffuse across cell membranes . Once inside the cell, it could interact with various proteins and be distributed to different cellular compartments. The presence of deuterium might affect its distribution due to the isotope effect.
Subcellular Localization
Given its lipophilic nature, it could potentially localize to lipid-rich areas such as the cell membrane or the endoplasmic reticulum . The presence of deuterium could potentially influence its localization, but this would need to be confirmed through experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbenzene-d5 can be synthesized through the deuteration of methylbenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where methylbenzene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of heavy water (D2O) as a deuterium source. The methylbenzene is mixed with heavy water and a catalyst, and the mixture is subjected to high temperatures and pressures to facilitate the exchange of hydrogen with deuterium.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzoic acid-d5. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Electrophilic aromatic substitution reactions are common with this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), resulting in nitrothis compound.
Reduction: Reduction reactions can convert this compound to deuterated cyclohexane derivatives using hydrogen gas (H2) and a suitable catalyst like nickel (Ni).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)
Reduction: Hydrogen gas (H2), nickel (Ni) catalyst
Major Products:
Oxidation: Benzoic acid-d5
Substitution: Nitrothis compound
Reduction: Deuterated cyclohexane derivatives
Scientific Research Applications
Methylbenzene-d5 is widely used in scientific research, particularly in the field of NMR spectroscopy. Its deuterated nature makes it an excellent solvent for NMR studies, as it minimizes the background signals from hydrogen atoms, allowing for clearer and more accurate spectra. Additionally, it is used in the study of reaction mechanisms and kinetics, as the presence of deuterium can influence reaction rates and pathways, providing valuable insights into chemical processes.
In biology and medicine, this compound is used in metabolic studies to trace the pathways of deuterated compounds within biological systems. Its unique properties also make it useful in environmental analysis, where it can be used to study the behavior and fate of deuterated pollutants.
Comparison with Similar Compounds
Methylbenzene-d5 is unique due to its deuterated nature, which distinguishes it from other methylbenzene derivatives. Similar compounds include:
Methylbenzene (Toluene): The non-deuterated form, commonly used as an industrial solvent and in the production of chemicals.
Ethylbenzene: Another aromatic hydrocarbon used in the production of styrene.
Xylene (Dimethylbenzene): Used as a solvent and in the production of terephthalic acid.
This compound’s uniqueness lies in its application in NMR spectroscopy, where its deuterated form provides significant advantages over non-deuterated analogs.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473399 | |
Record name | Methylbenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-99-2 | |
Record name | Methylbenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1603-99-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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